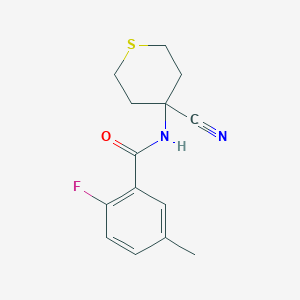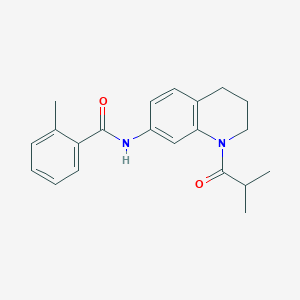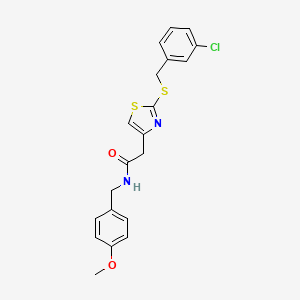![molecular formula C10H9N3O3 B2937126 6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 774183-57-2](/img/structure/B2937126.png)
6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O3/c1-5-7 (6 (2)14)4-11-9-3-8 (10 (15)16)12-13 (5)9/h3-4H,1-2H3, (H,15,16) and the InChI key is AVCUBXPOFYAMTN-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactivity of this compound has been studied in various contexts. For example, it has been found to undergo condensation with DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido [2,3- d ]pyrimidin-5-one .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.2 . It is recommended to be stored at a temperature between 28 C .科学的研究の応用
Pharmaceutical Research and Drug Development
6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its structural similarity to various biologically active pyrazolopyrimidines. These compounds are often explored for their potential as therapeutic agents. The compound’s ability to interact with different enzymes and receptors can be harnessed to develop new medications, particularly in the realm of anticancer and antiviral drugs .
Material Science
In material science, this compound’s unique properties can be utilized to create novel materials with specific characteristics. For example, its molecular structure could be incorporated into polymers to enhance their stability or to create materials with specific electronic or photonic properties .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis. Its reactive sites allow for various modifications, making it a versatile precursor for synthesizing a wide range of chemical entities. This is particularly useful in the synthesis of complex molecules for medicinal chemistry and other fields of chemical research .
Biological Studies
The compound’s interaction with biological molecules can be studied to understand cellular processes. It can be used as a probe to investigate enzyme mechanisms or as a ligand to study receptor binding. This can provide insights into the functioning of biological systems and lead to the discovery of new biological pathways .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibration curves or as a reactant in chemical assays .
Agricultural Chemistry
Research in agricultural chemistry might explore the use of this compound in the development of new pesticides or herbicides. Its structural features could be optimized to interact with specific biological targets in pests or weeds, leading to the creation of more effective and selective agrochemicals .
Safety And Hazards
特性
IUPAC Name |
6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-5-7(6(2)14)4-11-9-3-8(10(15)16)12-13(5)9/h3-4H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCUBXPOFYAMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)



![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)